Tiazofurin adenine dinucleotide
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Overview
Description
Tiazofurin adenine dinucleotide is a synthetic nucleoside analogue with significant antineoplastic activity. It is metabolized intracellularly to form tiazole-4-carboxamide adenine dinucleotide, which is a potent inhibitor of inosine monophosphate dehydrogenase. This compound has shown promise in the treatment of various cancers due to its ability to disrupt nucleotide biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tiazofurin adenine dinucleotide involves the conversion of tiazofurin to its active form through a series of enzymatic steps. The key enzyme involved is nicotinamide/nicotinic acid mononucleotide adenylyltransferase, which catalyzes the adenylation of tiazofurin nucleotide . The reaction conditions typically involve the use of purified enzyme preparations and specific cofactors to facilitate the conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of microorganisms engineered to express the necessary enzymes, followed by extraction and purification of the compound. The use of bioreactors and optimized fermentation conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tiazofurin adenine dinucleotide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its role in redox reactions, where it acts as a coenzyme in the transfer of electrons .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized forms of the compound, while reduction reactions may produce reduced forms. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Scientific Research Applications
Tiazofurin adenine dinucleotide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study redox reactions and enzyme kinetics. In biology, it serves as a tool to investigate cellular metabolism and nucleotide biosynthesis .
In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment. Its ability to inhibit inosine monophosphate dehydrogenase makes it a promising candidate for targeting rapidly proliferating cancer cells . Additionally, the compound has shown antiviral activity against orthopoxviruses and variola virus .
In industry, this compound is used in the production of various pharmaceuticals and as a research reagent in biochemical studies .
Mechanism of Action
The mechanism of action of tiazofurin adenine dinucleotide involves its conversion to the active metabolite tiazole-4-carboxamide adenine dinucleotide within cells. This metabolite inhibits inosine monophosphate dehydrogenase, a key enzyme in the de novo synthesis of guanine nucleotides . By inhibiting this enzyme, this compound disrupts nucleotide biosynthesis, leading to the depletion of guanine nucleotides and subsequent inhibition of DNA and RNA synthesis in rapidly proliferating cells .
Comparison with Similar Compounds
- Ribavirin adenine dinucleotide
- Mycophenolic acid
- Benzamide riboside
- Nicotinamide adenine dinucleotide analogues
Tiazofurin adenine dinucleotide stands out due to its potent inhibitory activity and its ability to be metabolized into an active form within cells, making it a valuable compound for both research and therapeutic applications .
Biological Activity
Tiazofurin adenine dinucleotide (TAD), an analog of nicotinamide adenine dinucleotide (NAD), is derived from the antitumor agent tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). This compound has garnered attention for its significant biological activity, particularly in cancer therapy. The following sections provide a comprehensive overview of TAD's biological activity, including its mechanism of action, metabolic pathways, and relevant research findings.
TAD functions primarily as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, TAD leads to a depletion of intracellular guanosine nucleotides, which are essential for DNA and RNA synthesis in proliferating cells. This mechanism is particularly effective in cancer cells, which often rely on rapid nucleotide synthesis for growth and replication.
Key Points:
- Inhibition of IMPDH : TAD mimics NAD but cannot participate in hydride transfer, selectively inhibiting both isoforms of IMPDH (IMPDH1 and IMPDH2) with equal potency .
- Guanosine Nucleotide Depletion : The inhibition results in reduced levels of guanosine nucleotides, ultimately impairing tumor cell proliferation .
Metabolism and Accumulation
The metabolism of tiazofurin to TAD is crucial for its antitumor activity. Studies have shown that sensitive cancer cell lines accumulate significantly higher concentrations of TAD compared to resistant lines. This accumulation is influenced by the activity of enzymes involved in its synthesis and degradation.
Enzymatic Pathway:
- Conversion to 5'-monophosphate : Tiazofurin is first converted into its 5'-monophosphate form (TRMP).
- Formation of TAD : TRMP is then converted to TAD by NAD pyrophosphorylase, utilizing ATP as a substrate .
Cytotoxicity Studies
A pivotal study examined the cytotoxic effects of tiazofurin across six human lung cancer cell lines. Results indicated that at a concentration of 100 µM, colony survival was less than 1.5% in sensitive lines, while resistant lines showed over 50% survival. The sensitive lines exhibited:
- Higher specific activities of NAD pyrophosphorylase.
- Lower levels of phosphodiesterase, which degrades TAD.
- Greater inhibition of IMPDH and more significant reductions in guanosine nucleotide pools post-treatment .
Table: Comparison of Sensitive vs. Resistant Cell Lines
Parameter | Sensitive Cell Lines | Resistant Cell Lines |
---|---|---|
Colony Survival at 100 µM | <1.5% | >50% |
TAD Accumulation | Higher | Lower |
NAD Pyrophosphorylase Activity | Higher | Lower |
Phosphodiesterase Levels | Lower | Higher |
IMPDH Inhibition | Greater | Lesser |
Case Studies
- Lung Cancer Treatment : Clinical trials have assessed the efficacy of tiazofurin in patients with lung cancer. The results demonstrated that patients receiving tiazofurin showed improved outcomes correlated with higher levels of TAD accumulation in their tumor cells .
- Combination Therapies : Research has explored the potential benefits of combining tiazofurin with other chemotherapeutic agents to enhance its cytotoxic effects against resistant cancer types. Preliminary findings suggest that such combinations may overcome resistance mechanisms by further depleting nucleotide pools necessary for tumor survival .
Properties
CAS No. |
83285-83-0 |
---|---|
Molecular Formula |
C19H25N7O14P2S |
Molecular Weight |
669.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N7O14P2S/c20-15-9-17(23-4-22-15)26(5-24-9)19-13(30)11(28)8(39-19)2-37-42(34,35)40-41(32,33)36-1-7-10(27)12(29)14(38-7)18-25-6(3-43-18)16(21)31/h3-5,7-8,10-14,19,27-30H,1-2H2,(H2,21,31)(H,32,33)(H,34,35)(H2,20,22,23)/t7-,8-,10-,11-,12-,13-,14-,19-/m1/s1 |
InChI Key |
INQLNSVYIFCUML-QZTLEVGFSA-N |
SMILES |
C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Isomeric SMILES |
C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Canonical SMILES |
C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Synonyms |
TCAD thiazole-4-carboxamide adenine dinucleotide tiazofurin adenine dinucleotide |
Origin of Product |
United States |
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